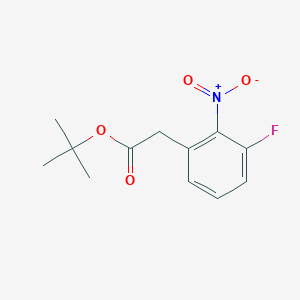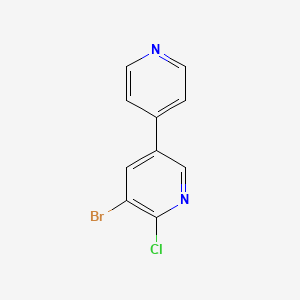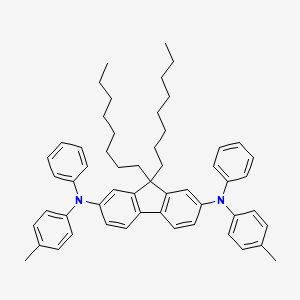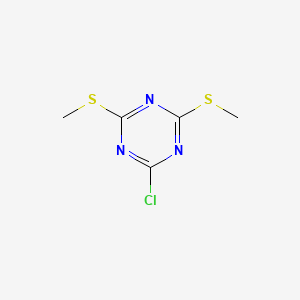
1-Amino-4-(3-methylanilino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-(m-tolylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in various fields. This compound is characterized by the presence of an amino group and a m-tolylamino group attached to the anthracene-9,10-dione core. Anthraquinone derivatives are widely studied for their biological activities and industrial applications, particularly in the synthesis of dyes and pigments .
Méthodes De Préparation
The synthesis of 1-Amino-4-(m-tolylamino)anthracene-9,10-dione typically involves a multi-step process. One common method is the condensation reaction between 1-aminoanthraquinone and m-toluidine under acidic conditions. This reaction is usually carried out in the presence of a catalyst such as acetic acid at elevated temperatures to facilitate the formation of the desired product .
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free conditions and catalyst-free reactions, has also been explored to make the synthesis more environmentally friendly .
Analyse Des Réactions Chimiques
1-Amino-4-(m-tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, which are important intermediates in the synthesis of dyes and pigments.
Reduction: Reduction reactions can convert the quinone moiety back to the hydroquinone form, which can further undergo various substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Amino-4-(m-tolylamino)anthracene-9,10-dione has several scientific research applications:
Mécanisme D'action
The biological activity of 1-Amino-4-(m-tolylamino)anthracene-9,10-dione is primarily due to its ability to interact with cellular proteins and enzymes. It can inhibit the activity of topoisomerases, which are essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells .
Additionally, this compound can generate reactive oxygen species (ROS) that cause oxidative stress in cells, further contributing to its anticancer effects. The molecular targets and pathways involved in its mechanism of action include the inhibition of kinases, topoisomerases, and other enzymes critical for cell survival .
Comparaison Avec Des Composés Similaires
1-Amino-4-(m-tolylamino)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
Mitoxantrone: A well-known anticancer agent that also targets topoisomerases but has a different substitution pattern on the anthraquinone core.
1,4-Bis(p-tolylamino)anthracene-9,10-dione: Similar in structure but with two p-tolylamino groups instead of one m-tolylamino group, leading to different chemical and biological properties.
1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione: Contains a hydroxy group instead of an amino group, which affects its reactivity and applications.
The uniqueness of 1-Amino-4-(m-tolylamino)anthracene-9,10-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
60683-36-5 |
|---|---|
Formule moléculaire |
C21H16N2O2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1-amino-4-(3-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H16N2O2/c1-12-5-4-6-13(11-12)23-17-10-9-16(22)18-19(17)21(25)15-8-3-2-7-14(15)20(18)24/h2-11,23H,22H2,1H3 |
Clé InChI |
QSZYJZSAQJELID-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




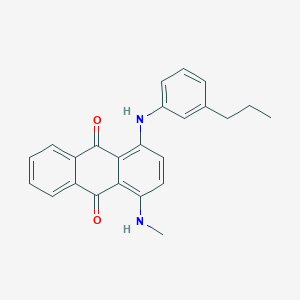
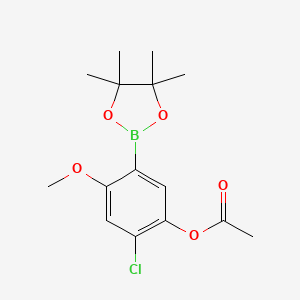
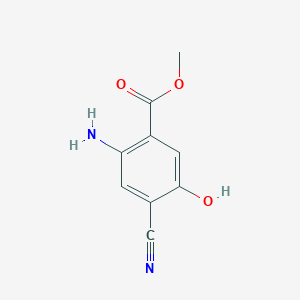

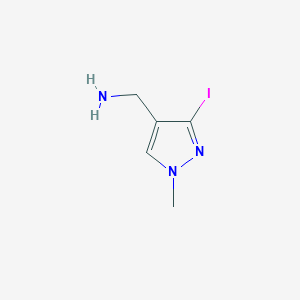
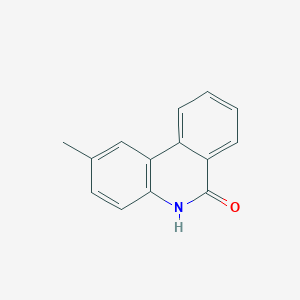
![azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl hexadecanoate](/img/structure/B13126275.png)
